N,2-Dimethylquinoline-8-sulfonamide
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Overview
Description
N,2-Dimethylquinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry
Mechanism of Action
Target of Action
N,2-Dimethylquinoline-8-sulfonamide, a member of the sulfonamide family, primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play crucial roles in neurological functions. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter essential for learning, memory, and attention. Monoamine oxidase regulates mood, emotions, and behavior by degrading amines .
Mode of Action
This compound acts as a dual inhibitor of MAOs and ChEs . By inhibiting these enzymes, the compound can increase the level of MAO and acetylcholine in the presynaptic cleft, thereby improving signaling . This interaction results in enhanced cognitive functions and mood regulation.
Biochemical Pathways
cholinergic and monoaminergic pathways. These pathways involve the synthesis, release, and degradation of acetylcholine and monoamines, respectively .
Pharmacokinetics
Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in the body . This property could potentially impact the bioavailability of this compound.
Result of Action
The inhibition of ChEs and MAOs by this compound can lead to improved cognitive functions and mood regulation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, their biological activity and potential to cause side effects, including allergic reactions, can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
N,2-Dimethylquinoline-8-sulfonamide, like other sulfonamides, exhibits a range of biochemical interactions. Sulfonamides are known to interact with various enzymes and proteins, playing a role in numerous biochemical reactions . They are polar molecules with amphoteric properties and are water-soluble .
Cellular Effects
A study on quinoline-8-sulfonamides, a related class of compounds, has shown that they can inhibit the tumor cell-specific M2 isoform of pyruvate kinase . This enzyme is critical for cancer metabolism, suggesting that this compound may have similar effects on cellular processes .
Molecular Mechanism
These activities allow them to play a role in treating a diverse range of disease states .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is known that sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .
Metabolic Pathways
Sulfonamides are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethylquinoline-8-sulfonamide typically involves the reaction of 2-methylquinoline with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethylquinoline-8-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline sulfonamides.
Scientific Research Applications
N,2-Dimethylquinoline-8-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structures and properties.
Quinoline Derivatives: Compounds like quinoline N-oxide and quinoline sulfonamides.
Uniqueness
N,2-Dimethylquinoline-8-sulfonamide is unique due to its specific combination of the quinoline ring and sulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,2-dimethylquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-6-7-9-4-3-5-10(11(9)13-8)16(14,15)12-2/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKPHHMLHPGERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)NC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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